(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester

Pharmaceutical Impurity Profiling Chiral Resolution Factor Xa Inhibitor Synthesis

Analytical and process chemistry teams require exact stereochemical control for Edoxaban impurity quantification and API intermediate synthesis. Generic or enantiomeric substitutes fail regulatory method validation due to stereospecific HPLC retention times. This compound solves both needs: - Certified ≥98% purity with full characterization for FDA/EMA impurity profiling (Edoxaban Impurity 152) - Orthogonally protected (Boc/ethyl ester) chiral building block for selective factor Xa inhibitor SAR studies - Stocked in research quantities; technical data package available

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
CAS No. 1210348-23-4
Cat. No. B1400881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester
CAS1210348-23-4
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N
InChIInChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11+/m1/s1
InChIKeySTWAQGKVYHZJCJ-MXWKQRLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Edoxaban Impurity 152 Procurement Guide


(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester (CAS 1210348-23-4), also referred to as Edoxaban Impurity 152, is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an ethyl ester group [1]. This compound serves a dual role: as a protected intermediate in the synthesis of factor Xa inhibitors such as Edoxaban [2], and as a certified reference standard for the identification and quantification of this specific stereoisomer during pharmaceutical quality control [1]. Its utility is intrinsically tied to its absolute (1R,3S,4R) configuration, which distinguishes it from other stereoisomers and functional analogs that cannot serve as direct substitutes in analytical or synthetic applications requiring this precise chiral arrangement [1][3].

Role Chiral impurity reference standard Matches Edoxaban Impurity 152 specification
Synthesis Fit Protected intermediate for factor Xa inhibitors Boc/ethyl ester orthogonal protection
Stereochemistry (1R,3S,4R) absolute configuration Required for chiral HPLC and synthetic route

Why Generic Substitution Fails for Edoxaban Impurity 152


Generic or in-class substitution of this compound is not feasible due to the stringent stereochemical requirements of its downstream applications [1]. For instance, the enantiomer, (1S,3R,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate (Edoxaban Impurity 120, CAS 480449-84-1), has a distinct three-dimensional arrangement that would lead to a different biological or analytical profile [2]. In the synthesis of potent factor Xa inhibitors, the (1R,3S,4R) configuration is not merely preferred but mandatory, as the specific stereochemistry dictates the final inhibitor's binding affinity and selectivity; the Nagata group demonstrated that biological anti-Xa activity is directly linked to the precise stereochemistry of the cyclohexane core [3]. Furthermore, in regulatory analytical contexts, only the exact impurity standard with the matching configuration can be used for HPLC method validation and system suitability testing, as retention times and detector responses are stereoisomer-specific [1]. An azido analog (Impurity 138) or a Boc-deprotected compound, while structurally related, would fail to co-elute correctly or serve as a viable starting material for the same synthetic route, making them unsuitable substitutes [4].

Enantiomer
Target (1R,3S,4R) Impurity 152
Substitute (1S,3R,4S) Impurity 120 Chiral HPLC retention differs; analytical method specificity may be lost
Protection
Target Boc-amino / ethyl ester
Substitute Deprotected or Cbz/Fmoc analog Synthetic route selectivity may shift; orthogonal deprotection sequence not maintained
Purity Grade
Target ≥98% with full characterization dossier
Substitute ≥95% research-grade, limited data May not meet ANDA/QC documentation requirements

Quantitative Evidence for Edoxaban Impurity 152


Absolute Stereochemistry vs. Enantiomer

The target compound is the (1R,3S,4R) enantiomer, while the closest commercially available analog is its enantiomer, (1S,3R,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate (Edoxaban Impurity 120, CAS 480449-84-1) [1][2]. While both share the same molecular formula and weight (C14H26N2O4, MW: 286.37), they are non-superimposable mirror images. This absolute configurational difference means they exhibit opposite optical rotation and, critically, distinct retention times on chiral stationary phase HPLC columns, making the correct isomer mandatory for accurate quantification in Edoxaban drug substance analysis .

Absolute Stereochemistry
Head-to-head
(1R,3S,4R) vs (1S,3R,4S) enantiomers; distinct chiral HPLC retention times
Enantiomer mismatch may prevent co-elution in impurity monitoring
Chiral HPLC method specificity depends on exact stereoisomer
Pharmaceutical Impurity Profiling Chiral Resolution Factor Xa Inhibitor Synthesis

Certified Purity vs. Research-Grade Analogs

Vendors supplying this compound as a specific impurity standard (e.g., SynZeal, TLC Pharmaceutical Standards) provide a certified purity typically of ≥95% or ≥98%, alongside comprehensive characterization data (HPLC chromatogram, MS, 1H/13C-NMR) adhering to regulatory guidelines [1]. In contrast, general building-block suppliers may offer the compound with a lower or unspecified purity (e.g., 95% from Beyotime) without full characterization, which is insufficient for regulatory submissions . The certified grade directly supports Abbreviated New Drug Application (ANDA) filings and commercial production quality control (QC) of Edoxaban [2].

Certified Purity
Specification review
≥98% purity with full characterization (HPLC, MS, NMR) vs ≥95% research-grade
Regulatory reference standard use requires certified purity and data package
Vendor COA and dossier support ANDA filing contexts
AND A Filing Quality Control Reference Standard Qualification

Stereochemical Integrity in Factor Xa Synthesis

The compound is a direct synthetic precursor to the 3,4-diaminocyclohexane carboxamide stereoisomers, key intermediates in the synthesis of Edoxaban. A foundational 2017 paper by Wang et al. demonstrated an efficient stereoselective route to all six stereoisomers of this scaffold, starting from simple 3-cyclohexene-1-carboxylic acid, with stereochemistry controlled at the C2 and C5 centers [1]. The target compound's Boc and ethyl ester protecting groups are specifically chosen to enable this divergent synthesis; using an unprotected analog (e.g., free amino acid) or a differently protected isomer (e.g., Cbz-protected) would disrupt the Mitsunobu and base-catalyzed epimerization steps [1][2]. Nagata et al. further established that only one specific diaminocyclohexane stereoisomer provides optimal anti-Xa activity, underscoring the need for high stereochemical purity from the starting material [3].

Stereochemical Integrity
Reported
Orthogonal Boc/ethyl ester protection enables divergent synthesis of six 3,4-diaminocyclohexane carboxamide stereoisomers
Supports stereoselective route to factor Xa inhibitor key intermediates
Based on reported route; deprotection sequence may require verification
Medicinal Chemistry Stereoselective Synthesis Factor Xa Inhibitors

Validated Applications of Edoxaban Impurity 152


Impurity Reference Standard for ANDA Filing

This compound is the definitive reference standard for Edoxaban Impurity 152, required for HPLC method validation, system suitability tests, and quantitative impurity monitoring in Edoxaban drug substance and product. Its certified purity (≥98%) and full characterization package are essential for regulatory submissions to the FDA or EMA [1]. In this role, the (1R,3S,4R) enantiomer cannot be replaced by its enantiomer Impurity 120 or by other proximal analogs, as the method specificity demands an exact chromatographic match .

Starting Material for Factor Xa Inhibitor Synthesis

Researchers and process chemists engaged in developing novel anticoagulants utilize this compound as a chiral, orthogonally protected building block. Its Boc and ethyl ester groups allow for the selective, sequential introduction of the carboxamide and diamino functionalities needed to access all six stereoisomers of the 3,4-diaminocyclohexane carboxamide core, as detailed by Wang et al. [2]. This is particularly valuable in structure-activity relationship (SAR) studies exploring the impact of stereochemistry on factor Xa inhibition and selectivity, as initially investigated by Nagata et al. [3].

Chiral Method Development Standard

Analytical laboratories use this defined enantiomer to develop and validate chiral HPLC methods capable of separating the (1R,3S,4R) and (1S,3R,4S) enantiomers. The compound serves as an absolute standard for determining optical purity of intermediates and for calibrating preparative chiral chromatographic systems used during the large-scale purification of Edoxaban key intermediates, ensuring stereochemical integrity throughout the manufacturing process .

Control of Mutagenic Impurities and Azido Derivatives

Given the structural relationship to the azido impurity (Edoxaban Impurity 138), procurement of high-purity (1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester is critical for use as a negative control or starting material for synthesizing specific azido impurity standards. This enables pharmaceutical manufacturers to control potentially mutagenic impurities in line with ICH M7 guidelines, where exact stereochemical identity is required for accurate toxicological risk assessment [4].

Application
Selection Property
Validation Focus
ANDA Filing Impurity Standard
Certified (1R,3S,4R) enantiomer, ≥98% purity
HPLC method specificity; regulatory documentation package
Factor Xa Inhibitor Synthesis
Boc/ethyl ester chiral building block
Stereoselective route to diamino carboxamide stereoisomers
Chiral Method Development
Defined absolute configuration
Chiral HPLC retention-time calibration
Azido Impurity Control
High-purity (1R,3S,4R) stereoisomer
Synthesis of azido impurity standards; ICH M7 toxicological assessment
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